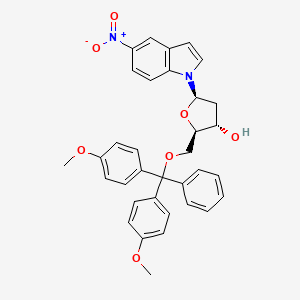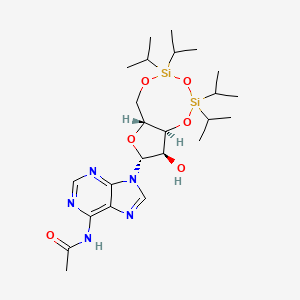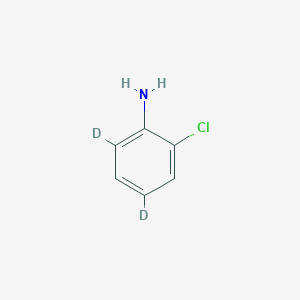
2-Chloroaniline-4,6-D2
Overview
Description
2-Chloroaniline-4,6-D2 is a chemical compound with the molecular formula C6H4D2ClN . It is used in laboratory chemicals and synthesis of substances . The CAS number of 2-Chloroaniline-4,6-D2 is 347840-10-2 .
Molecular Structure Analysis
The molecular structure of 2-Chloroaniline-4,6-D2 consists of a benzene ring with two deuterium atoms (D) replacing two hydrogen atoms at positions 4 and 6, a chlorine atom (Cl) at position 2, and an amine group (NH2) at position 1 .
Scientific Research Applications
Catalysis in Organic Synthesis
Deuterated 2-Chloroaniline can be used as a catalyst in organic synthesis processes. The presence of deuterium can affect the rate of chemical reactions, making it valuable for studying reaction mechanisms and improving synthesis efficiency .
Biomedical Research
In biomedical research, deuterium-labeled compounds like 2-Chloroaniline-4,6-D2 are used for biological metabolism studies, toxicological genomics studies, and pharmacokinetic studies due to their stable isotopic labeling properties .
Pharmaceutical Development
The incorporation of deuterium into drug molecules, including those derived from 2-Chloroaniline, can be used in ligand-binding assays and absorption, distribution, metabolism, and excretion (ADME) studies .
Material Science
Deuterated amines are used in the synthesis of conductive polymers or “organic metals,” which have applications in molecular electronics as molecular wires .
Photoredox Catalysis
This compound can be involved in photoredox-catalyzed reactions for the deuteration and tritiation of organic molecules, which is crucial for labeling compounds used in medical diagnostics .
Nanotechnology
Selective deuteration of amines like 2-Chloroaniline-4,6-D2 is important in nanotechnology applications where isotopic labeling is required for nanostructured materials .
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloroaniline-4,6-D2 is a deuterated form of 2-Chloroaniline, a chemical compound of the aromatic amine class It’s known that aniline derivatives like 2-chloroaniline-4,6-d2 are widely used in the production of dyes, pesticides, pharmaceuticals, and other organic chemicals .
Mode of Action
It’s known that aniline derivatives interact with their targets to bring about the desired effects in the production of dyes, pesticides, pharmaceuticals, and other organic chemicals .
Biochemical Pathways
2-Chloroaniline-4,6-D2 is involved in various biochemical pathways due to its wide usage in different industries. For instance, it has been found that 2-, 3-, and 4-chloroaniline degrading bacteria were obtained by natural genetic exchange between an aniline or toluidine degrading Pseudomonas strain and the chlorocatechol assimilating Pseudomonas sp. B13 . This indicates that 2-Chloroaniline-4,6-D2 may be involved in similar biochemical pathways.
Pharmacokinetics
The deuterated form is useful in analytical chemistry, as it can be used as a tracer , which could potentially provide insights into its pharmacokinetic properties.
Result of Action
Given its wide usage in the production of dyes, pesticides, pharmaceuticals, and other organic chemicals , it can be inferred that the compound has significant effects at the molecular and cellular levels.
properties
IUPAC Name |
2-chloro-4,6-dideuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRQHGQIJBRMN-DRSKVUCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)Cl)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroaniline-4,6-D2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



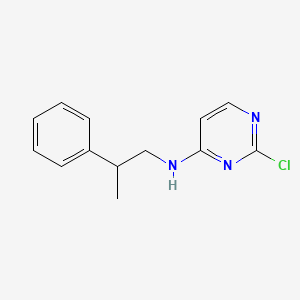
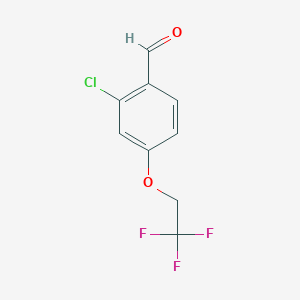
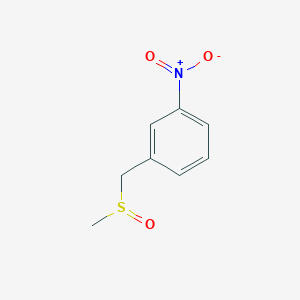
![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)
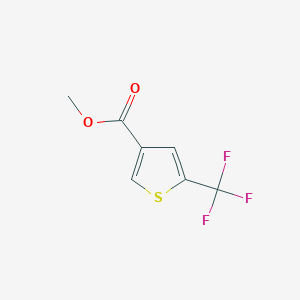

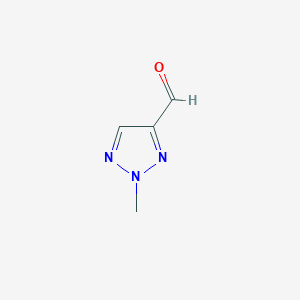
![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)
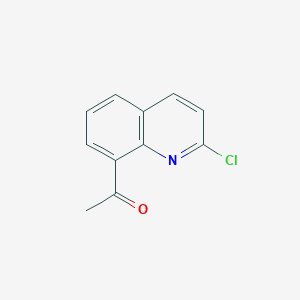
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1433795.png)
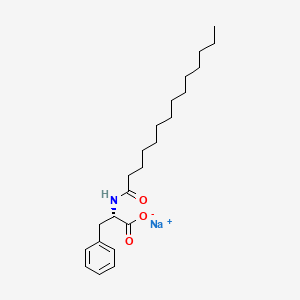
![(2R,5S,13aR)-8-methoxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide](/img/structure/B1433798.png)
